molecular formula C10H14N2O B7896094 1-Cyclopropanecarbonylpiperidine-3-carbonitrile

1-Cyclopropanecarbonylpiperidine-3-carbonitrile

Cat. No.: B7896094
M. Wt: 178.23 g/mol
InChI Key: DEOWYAKKCQTSGG-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a cyclopropane-containing heterocyclic compound featuring a piperidine ring substituted with a carbonyl group at the 1-position and a nitrile group at the 3-position. Cyclopropane derivatives are often employed to enhance metabolic stability and modulate steric effects, while the nitrile group may participate in hydrogen bonding or act as a bioisostere for carbonyl or halogen groups .

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWYAKKCQTSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Applications
This compound Not specified C10H12N2O ~176.22* Cyclopropane, piperidine, nitrile Kinase inhibitors, CNS agents
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 1427014-16-1 C9H7FN2 162.16 Fluoropyridine, cyclopropane, nitrile Bioisosteric drug candidates
2-Aziridinecarbonitrile,1-(cyclopropylcarbonyl) 69827-48-1 C7H8N2O 136.15 Aziridine (3-membered amine), cyclopropane Alkylating agents, antitumor
1-Piperidin-1-ylcyclohexanecarbonitrile 3867-15-0 C12H18N2 190.29 Cyclohexane, piperidine, nitrile Intermediate for agrochemicals

*Estimated based on molecular formula.

Key Observations:

Ring Systems: The piperidine ring in the target compound offers conformational flexibility compared to the rigid aziridine (3-membered amine) in CAS 69827-48-1. Aziridine’s high ring strain may enhance reactivity but reduce metabolic stability .

Functional Groups :

  • The nitrile group in all compounds may act as a hydrogen-bond acceptor or mimic other functional groups (e.g., halogens). Its placement on the piperidine ring (target compound) versus the cyclopropane (CAS 1427014-16-1) alters electronic distribution and steric accessibility.

Molecular Weight and Complexity :

  • The target compound (~176.22 g/mol) is lighter than 1-Piperidin-1-ylcyclohexanecarbonitrile (190.29 g/mol), likely due to the smaller cyclopropane ring versus cyclohexane. Lower molecular weight may improve bioavailability .

Biological Activity

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and any relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{10}H_{12}N_2O
  • IUPAC Name : this compound

This compound features a piperidine ring, which is known for its diverse biological activities, and a cyano group that may contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in oncology as a chemotherapeutic agent. The cytotoxicity appears to be dose-dependent and varies across different cell types.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Type Description Reference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, supporting its use as a potential antimicrobial agent.
  • Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis.
  • In Vivo Studies : Initial animal model studies are underway to assess the pharmacokinetics and overall efficacy of this compound in vivo, focusing on its therapeutic index and safety profile.

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